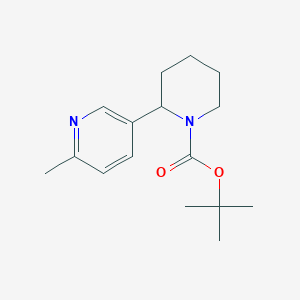

tert-Butyl 2-(6-methylpyridin-3-yl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

tert-butyl 2-(6-methylpyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H24N2O2/c1-12-8-9-13(11-17-12)14-7-5-6-10-18(14)15(19)20-16(2,3)4/h8-9,11,14H,5-7,10H2,1-4H3 |

InChI Key |

KBXXIIGYXQIAIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The photocatalytic method enables one-step synthesis of tert-butyl 2-(6-methylpyridin-3-yl)piperidine-1-carboxylate using 2-aminopyridine and piperazine-1-tert-butyl formate. Acridine salts (e.g., mesityl acridinium) serve as photocatalysts under blue LED irradiation (380–750 nm), with oxidants such as 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) or oxygen. The reaction proceeds via a radical intermediate, where the photocatalyst excites electron transfer, facilitating C–N bond formation between the pyridine and piperazine moieties.

Key Parameters:

Advantages and Limitations

This method eliminates multi-step sequences, reducing byproduct formation. However, strict control of oxygen levels and light intensity is required to prevent over-oxidation. Scalability is limited by photoreactor design, though recent advances in flow chemistry have improved throughput.

Suzuki-Miyaura Cross-Coupling for Modular Assembly

Boronic Ester Intermediate Strategy

The Suzuki-Miyaura cross-coupling employs tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and 3-bromo-6-methylpyridine. Palladium catalysts (e.g., Pd(PPh₃)₄) mediate the coupling in tetrahydrofuran (THF) at 80°C.

Optimized Conditions:

Post-Coupling Hydrogenation

Post-coupling hydrogenation with palladium on carbon (Pd/C) under H₂ saturates the dihydropyridine ring to piperidine. This step achieves full conversion in ethanol at 50°C.

Radical-Mediated Alkylation for Sterically Challenged Systems

Copper-Catalyzed C–H Activation

A copper(II) triflate (Cu(OTf)₂) and ligand (L1) system enables radical-mediated alkylation of N-arylacrylamides with tert-butyl 4-iodopiperidine-1-carboxylate. Irradiation at 410 nm initiates a single-electron transfer (SET), forming a carbon-centered radical that couples with the piperidine iodide.

Procedure Highlights:

Scalability and Applications

This method is scalable to 6 mmol with consistent yields, making it suitable for industrial applications. The radical pathway avoids pre-functionalized substrates, offering flexibility in modifying the pyridine ring.

Multi-Step Substitution and Functionalization

Sequential SNAr and Boc Protection

A substitution approach involves reacting 3-bromo-6-methylpyridine with piperidine under nucleophilic aromatic substitution (SNAr) conditions, followed by Boc protection.

Stepwise Protocol:

Challenges in Regioselectivity

SNAr reactions require electron-deficient aryl halides, limiting substrate scope. Microwave-assisted synthesis has improved regioselectivity for meta-substituted pyridines.

Comparative Analysis of Methods

Key Takeaways:

-

Photocatalytic: Ideal for rapid, one-pot synthesis but limited by photoreactor access.

-

Suzuki-Miyaura: Robust for diverse substrates but requires palladium catalysts.

-

Radical: Scalable and avoids pre-functionalization but needs specialized ligands.

-

SNAr: Cost-effective but less efficient for electron-rich pyridines.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-methylpyridin-3-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily attributed to its interaction with various molecular targets such as enzymes and receptors. Key areas of research include:

Antiviral Activity

Research indicates that compounds similar to tert-butyl 2-(6-methylpyridin-3-yl)piperidine-1-carboxylate possess significant antiviral properties. For example, derivatives with pyridine rings have shown effectiveness against viral strains like herpes simplex virus (HSV) and neuraminidase inhibitors.

| Compound | Virus Target | IC50 (µM) |

|---|---|---|

| A-87380 | Neuraminidase inhibitor | 0.5 |

| A-192558 | Neuraminidase inhibitor | 0.7 |

| Compound 5 | HSV-1 | 0.3 |

These findings suggest that the compound could serve as a lead for developing antiviral drugs.

Anticancer Activity

Studies have highlighted the potential anticancer effects of piperidine derivatives, showing promising results in inhibiting cancer cell proliferation:

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound 65 | MDA-MB-231 (breast cancer) | 0.126 |

| Compound 117 | MCF7 (breast cancer) | 2.95 |

These results indicate a therapeutic window for targeting specific cancer types while minimizing effects on normal cells.

Anti-inflammatory Effects

While specific data on the anti-inflammatory activity of this compound is limited, related compounds have demonstrated potential in reducing inflammation markers in vitro and in vivo.

Case Study 1: Antiviral Efficacy Against HSV-1

In a controlled study, Vero cells were infected with HSV-1 and treated with various concentrations of tert-butyl derivatives. The results indicated a dose-dependent reduction in viral replication, with an IC50 value of approximately 0.3 µM , demonstrating significant therapeutic potential against herpes simplex virus infections.

Case Study 2: Anticancer Activity in Mouse Models

In another study involving BALB/c mice inoculated with MDA-MB-231 cells, treatment with a related compound resulted in a greater than 70% reduction in tumor size compared to untreated controls after four weeks of administration. This suggests that piperidine derivatives may effectively inhibit tumor growth in vivo.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Halogenated derivatives (e.g., Cl, Br in ) are typically more electrophilic, favoring nucleophilic substitution reactions in synthesis. The bromo-chloro analog in (MW 321.60) is heavier and less soluble than the target compound. Heterocycle Variations: Pyrazine () and pyrimidine () rings introduce distinct electronic profiles. Pyrazine’s electron-deficient nature may alter binding affinity in target proteins compared to pyridine.

Carbamate vs. Tert-Butyl Carbamate: The Boc group in the target compound offers temporary amine protection, whereas the carbamate in is a permanent functional group, altering metabolic stability.

Synthetic Accessibility

- The tert-butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate () is synthesized via nucleophilic substitution, leveraging the reactivity of the chloropyridine moiety. In contrast, methyl-substituted analogs like the target compound may require palladium-catalyzed coupling for pyridine functionalization.

Biological Activity

tert-Butyl 2-(6-methylpyridin-3-yl)piperidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 276.37 g/mol

- CAS Number : 1352503-02-6

This compound features a piperidine ring, which is known for its versatility in drug design, and a pyridine moiety that contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, revealing several pharmacological effects:

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

The mechanisms through which this compound exerts its biological effects may include:

- Receptor Modulation : Interaction with muscarinic acetylcholine receptors may enhance cognitive functions and provide neuroprotective effects.

- Enzyme Inhibition : By inhibiting cholinesterases, the compound may increase neurotransmitter availability, impacting synaptic transmission positively.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for tert-Butyl 2-(6-methylpyridin-3-yl)piperidine-1-carboxylate, and how are reaction conditions optimized?

- Answer: The synthesis typically involves multi-step reactions, such as coupling pyridine derivatives with piperidine intermediates. Key steps include Boc protection/deprotection, nucleophilic substitutions, and catalytic hydrogenation. Optimization focuses on solvent choice (e.g., DCM or THF for solubility), temperature control (0–80°C), and catalysts (e.g., Pd/C for hydrogenation). Reaction progress is monitored via TLC or HPLC, and yields are improved by iterative adjustment of stoichiometry .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are spectral data interpreted?

- Answer:

- 1H/13C NMR: Identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyridine aromatic protons at 7–9 ppm) and carbon backbone.

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ peak matching theoretical m/z).

- IR Spectroscopy: Detects functional groups (e.g., C=O stretch ~1700 cm⁻¹ for the Boc group).

Contradictions between techniques are resolved using 2D NMR (COSY, HSQC) or X-ray crystallography .

Q. What purification methods are effective for isolating this compound, and how are impurities addressed?

- Answer: Column chromatography (silica gel, hexane/EtOAc gradients) separates byproducts with similar polarity. Recrystallization (e.g., using ethanol/water) improves crystalline purity. For persistent impurities, preparative HPLC with a C18 column and isocratic elution is employed. Purity is validated by ≥95% HPLC area-under-curve (AUC) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of synthetic routes or predict reactivity?

- Answer: Density Functional Theory (DFT) calculates transition-state energies to identify rate-limiting steps (e.g., steric hindrance from the tert-butyl group). Molecular docking predicts interactions with biological targets (e.g., enzymes), informing structural modifications. Software like Gaussian or AutoDock is used for simulations, while statistical tools (e.g., Design of Experiments) optimize reaction parameters .

Q. What strategies resolve contradictions between spectroscopic data and expected structural outcomes?

- Answer: Conflicting NMR/mass spec data may arise from diastereomerism or residual solvents. Solutions include:

- X-ray crystallography: Definitive structural assignment via SHELX-refined diffraction data .

- Isotopic labeling: Traces unexpected deuteration or fragmentation in MS.

- Dynamic NMR: Detects conformational exchange broadening peaks (e.g., piperidine ring puckering) .

Q. How do steric and electronic effects of the tert-butyl group influence derivatization reactions?

- Answer: The tert-butyl group’s bulkiness hinders nucleophilic attack at the piperidine nitrogen, requiring bulky bases (e.g., DBU) or high temperatures (80–100°C) for deprotection. Electronic effects stabilize intermediates via hyperconjugation, as seen in Suzuki-Miyaura couplings of pyridine derivatives. Steric maps generated via MOE software guide functionalization at less hindered positions .

Q. What methodologies are used to study this compound’s interaction with biological targets?

- Answer:

- Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) to proteins (e.g., kinases).

- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS).

- Cryo-EM/X-ray co-crystallization: Resolves binding modes at atomic resolution.

Functional assays (e.g., enzyme inhibition) validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.